1-Benzyl-2-methylazetidine

Medicinal Chemistry Bioisosterism Conformational Analysis

1-Benzyl-2-methylazetidine (C11H15N, MW 161.24) is a four-membered nitrogen-containing heterocycle belonging to the azetidine family. Its core structure is characterized by significant ring strain, which imparts unique chemical reactivity and conformational rigidity compared to larger, less-strained nitrogen heterocycles like piperidines and pyrrolidines.

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
CAS No. 7730-40-7
Cat. No. B6352098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-2-methylazetidine
CAS7730-40-7
Molecular FormulaC11H15N
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESCC1CCN1CC2=CC=CC=C2
InChIInChI=1S/C11H15N/c1-10-7-8-12(10)9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3
InChIKeyASHXUACJFCZHLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-2-methylazetidine (CAS 7730-40-7): Structural and Procurement Overview


1-Benzyl-2-methylazetidine (C11H15N, MW 161.24) is a four-membered nitrogen-containing heterocycle belonging to the azetidine family [1]. Its core structure is characterized by significant ring strain, which imparts unique chemical reactivity and conformational rigidity compared to larger, less-strained nitrogen heterocycles like piperidines and pyrrolidines [2]. This rigidity is a key differentiator in medicinal chemistry, as it can lead to enhanced target binding and improved metabolic profiles for drug candidates . The compound is primarily utilized as a versatile building block in organic synthesis and medicinal chemistry for the construction of more complex molecules [1].

Why Generic Azetidine Analogs Cannot Substitute for 1-Benzyl-2-methylazetidine


Generic substitution among azetidine derivatives is scientifically unsound due to the class's extreme sensitivity to substitution patterns. The azetidine core, driven by ~25 kcal/mol of ring strain, exhibits reactivity and conformational behavior that are profoundly altered by substituents on the nitrogen or the 2-position [1]. For instance, a comparative study of rigid methamphetamine analogs demonstrated that a benzylidene substitution pattern on the azetidine ring resulted in significantly higher potency (nanomolar binding affinity) at monoamine transporters than the corresponding benzyl substitution [2]. This illustrates how a single change in functional group (alkene vs. alkane) drastically changes the biological profile, making any two similar-sounding azetidine derivatives non-interchangeable [2]. For 1-Benzyl-2-methylazetidine, the specific combination of an N-benzyl group and a 2-methyl group imparts a unique steric and electronic environment, differentiating it from N-alkyl, 2-unsubstituted, or 2-aryl substituted azetidines.

Quantitative Evidence Guide: 1-Benzyl-2-methylazetidine Differentiation


Molecular Rigidity as a Bioisostere Advantage for Binding Affinity

The four-membered azetidine ring of 1-Benzyl-2-methylazetidine imposes significantly greater conformational rigidity compared to six-membered piperidine or five-membered pyrrolidine rings. This is a direct consequence of the high ring strain energy inherent to azetidines, which is estimated to be approximately 25 kcal/mol [1]. This rigidity, when used as a bioisostere for larger saturated heterocycles in drug candidates, can pre-organize the molecule into its bioactive conformation, potentially leading to enhanced binding affinity for a biological target by reducing the entropic penalty of binding . While not a direct comparison for the target compound itself, this class-level advantage is a well-established principle in medicinal chemistry for the selection of azetidine building blocks over more flexible alternatives.

Medicinal Chemistry Bioisosterism Conformational Analysis

Altered Physicochemical Properties for Drug Development

Azetidine rings are widely used in medicinal chemistry to improve specific drug-like properties compared to other common heterocycles. They have been shown to increase a molecule's hydrophilicity (lower LogP), enhance metabolic stability by blocking certain metabolic soft spots, and even improve central nervous system (CNS) penetration due to lower molecular weight and topological polar surface area (TPSA) [1]. For example, the replacement of a piperidine ring with an azetidine has been a successful strategy to mitigate metabolic liabilities, as seen in the development of the DGAT2 inhibitor clinical candidate Ervogastat [2]. While 1-Benzyl-2-methylazetidine is a building block and not a drug candidate itself, its incorporation into a larger molecule is intended to confer these established, class-level benefits.

Drug Design Physicochemical Properties ADME Optimization

Distinct Chemical Reactivity Driven by Ring Strain

The high ring strain of the azetidine core (approx. 25 kcal/mol) activates the ring for specific synthetic transformations that are not readily achievable with less-strained heterocycles [1]. This strain enables chemoselective ring-opening reactions and unique reactivity under controlled conditions, offering synthetic pathways to complex amines and polyamines that are inaccessible via pyrrolidine or piperidine intermediates [2]. For a building block like 1-Benzyl-2-methylazetidine, this means it can serve as a precursor for creating molecular diversity that is fundamentally different from what is possible with its five- or six-membered ring analogs.

Organic Synthesis Reaction Development Building Blocks

Application Scenarios for 1-Benzyl-2-methylazetidine in Research and Development


Medicinal Chemistry: Lead Optimization and Bioisostere Replacement

1-Benzyl-2-methylazetidine is procured as a key building block for synthesizing novel drug candidates. Researchers use this scaffold to replace a piperidine, pyrrolidine, or acyclic amine group in an existing lead compound. The goal is to exploit the azetidine ring's conformational rigidity and unique physicochemical properties to improve binding affinity, enhance metabolic stability, or modulate the compound's overall pharmacokinetic profile, as supported by its class-level advantages [1][2]. The N-benzyl and 2-methyl substitution pattern provides a specific steric and electronic environment for further functionalization and structure-activity relationship (SAR) exploration.

Organic Synthesis: Development of Novel Synthetic Methodologies

Due to the inherent ring strain of the azetidine core, 1-Benzyl-2-methylazetidine is used in academic and industrial research to develop new synthetic transformations [1]. Chemists investigate its reactivity in ring-opening, ring-expansion, or cross-coupling reactions to access complex amine structures that are valuable in natural product synthesis or polymer chemistry. Its reactivity profile differentiates it from less-strained heterocycles, offering unique entry points into diverse chemical space.

Polymer Chemistry: Synthesis of Polyamines with Tailored Architectures

This compound serves as a monomer or precursor for synthesizing specialized polyamines. The azetidine ring can be polymerized via ring-opening mechanisms to create polymers with diverse backbones and functional groups [2]. The N-benzyl group can be used as a protecting group that is later cleaved to reveal a secondary amine, allowing for post-polymerization modifications. This enables the creation of materials with applications in gene delivery, antimicrobial coatings, and CO2 capture.

Technical Documentation Hub

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11 linked technical documents
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